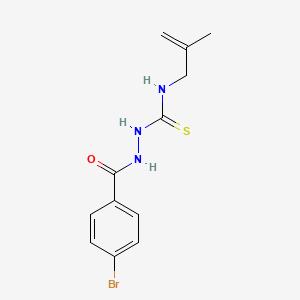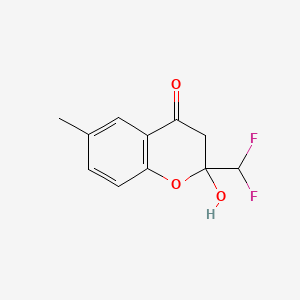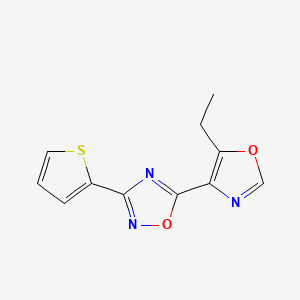
2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BB-94, and it is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the breakdown of extracellular matrix proteins, which are essential for tissue remodeling, wound healing, and other physiological processes.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential applications in cancer therapy, inflammatory diseases, and tissue engineering. In cancer therapy, BB-94 has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. In inflammatory diseases, BB-94 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In tissue engineering, BB-94 has been used to control the degradation of scaffold materials and promote tissue regeneration.
Mécanisme D'action
BB-94 exerts its effects by inhibiting the activity of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, which are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix proteins. 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are also overexpressed in various pathological conditions, including cancer, inflammatory diseases, and cardiovascular diseases. BB-94 binds to the active site of 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide and prevents them from cleaving their substrates, thereby inhibiting their activity.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, including inhibition of cell migration, reduction of pro-inflammatory cytokines and chemokines, and promotion of tissue regeneration. BB-94 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases that involve abnormal blood vessel growth.
Avantages Et Limitations Des Expériences En Laboratoire
BB-94 has several advantages for use in lab experiments, including its high potency and specificity for 2-(4-bromobenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. However, BB-94 also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on BB-94, including the development of more potent and selective MMP inhibitors, the investigation of the effects of BB-94 on other physiological processes, and the exploration of its potential applications in tissue engineering and regenerative medicine. Additionally, further studies are needed to determine the optimal dosing and administration of BB-94 for different applications and to assess its long-term safety and efficacy.
Méthodes De Synthèse
BB-94 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoyl chloride with hydrazinecarbothioamide, followed by the reaction of the resulting product with 2-methyl-2-propen-1-ol. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3OS/c1-8(2)7-14-12(18)16-15-11(17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAIESAZMQONLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930156.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)
![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
![3-(3,4-dimethoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4930224.png)
![3-[1-({1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol](/img/structure/B4930227.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4930233.png)
![methyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4930237.png)